molecular formula C20H17NO6 B404196 4-acetyl-2-methoxyphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate

4-acetyl-2-methoxyphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate

Cat. No.: B404196
M. Wt: 367.4g/mol
InChI Key: ZBTNOACUEZNVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-2-methoxyphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is a complex organic compound with the molecular formula C20H17NO6 and a molecular weight of 367.4 g/mol. This compound features a unique structure that includes an acetyl group, a methoxyphenyl group, and an isoindolinone moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-2-methoxyphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate typically involves organic synthesis techniques. One common method includes the cyclization reaction of isoindolinone with a suitable ester . The reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide, and the process may require specific temperature and pH conditions to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-2-methoxyphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated molecule with fewer double bonds .

Scientific Research Applications

4-acetyl-2-methoxyphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-acetyl-2-methoxyphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved could include inhibition of acetylcholinesterase and beta-secretase, making it a potential candidate for treating neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.

    Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.

    Pomalidomide: Another thalidomide derivative used in cancer therapy.

Uniqueness

4-acetyl-2-methoxyphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H17NO6

Molecular Weight

367.4g/mol

IUPAC Name

(4-acetyl-2-methoxyphenyl) 2-(1,3-dioxoisoindol-2-yl)propanoate

InChI

InChI=1S/C20H17NO6/c1-11(21-18(23)14-6-4-5-7-15(14)19(21)24)20(25)27-16-9-8-13(12(2)22)10-17(16)26-3/h4-11H,1-3H3

InChI Key

ZBTNOACUEZNVOJ-UHFFFAOYSA-N

SMILES

CC(C(=O)OC1=C(C=C(C=C1)C(=O)C)OC)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(C(=O)OC1=C(C=C(C=C1)C(=O)C)OC)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.